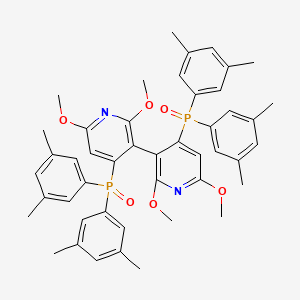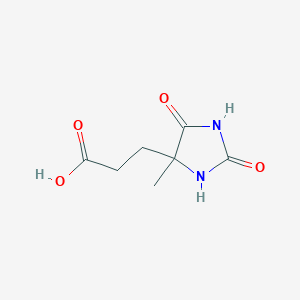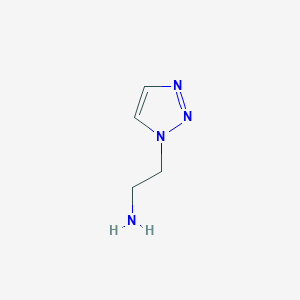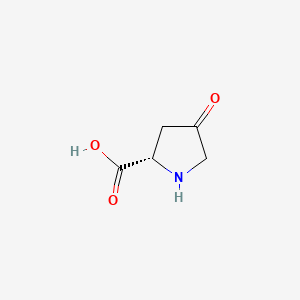
(S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
Descripción general
Descripción
(S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine, commonly known as 'P-Chiral ligand,' is a chiral bipyridine derivative that has gained significant attention in the field of asymmetric catalysis. The compound is widely used in the synthesis of various organic molecules due to its excellent enantioselectivity and high catalytic activity.
Mecanismo De Acción
The mechanism of action of (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine involves the coordination of the chiral bipyridine derivative with a metal catalyst. The resulting complex acts as a catalyst in the asymmetric catalysis reaction. The chiral ligand induces chirality in the reaction, resulting in the selective formation of one enantiomer over the other.
Biochemical and Physiological Effects
There is no known biochemical or physiological effect of this compound on living organisms. The compound is used solely in laboratory experiments for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine in laboratory experiments include its high enantioselectivity, excellent catalytic activity, and ease of synthesis. The compound is also relatively stable and can be stored for extended periods without significant degradation.
One limitation of using this compound is that it is relatively expensive compared to other chiral ligands. Additionally, the compound may not be suitable for certain types of reactions, and its effectiveness may depend on the specific reaction conditions.
Direcciones Futuras
There are several future directions for the use of (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine in scientific research. One direction is the development of new synthetic methods that utilize the compound in the synthesis of new organic molecules. Another direction is the development of new chiral polymers that incorporate this compound as a chiral ligand. The use of this compound in the synthesis of new materials, such as chiral catalysts, is also an area of future research. Finally, the investigation of the mechanism of action of this compound in asymmetric catalysis reactions is an area of ongoing research.
Conclusion
In conclusion, this compound is a chiral bipyridine derivative that has found numerous applications in scientific research. The compound is widely used as a chiral ligand in asymmetric catalysis reactions and has been used in the synthesis of various organic molecules. The compound's mechanism of action involves the coordination of the chiral bipyridine derivative with a metal catalyst, resulting in the selective formation of one enantiomer over the other. The compound has several advantages and limitations for laboratory experiments, and there are several future directions for its use in scientific research.
Aplicaciones Científicas De Investigación
(S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine has found numerous applications in scientific research. The compound is widely used as a chiral ligand in asymmetric catalysis reactions. It has been used in the synthesis of various organic molecules, including natural products, pharmaceuticals, and agrochemicals. The compound has also been used in the synthesis of chiral polymers, which have potential applications in drug delivery and other areas.
Propiedades
IUPAC Name |
4-bis(3,5-dimethylphenyl)phosphoryl-3-[4-bis(3,5-dimethylphenyl)phosphoryl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50N2O6P2/c1-27-13-28(2)18-35(17-27)55(49,36-19-29(3)14-30(4)20-36)39-25-41(51-9)47-45(53-11)43(39)44-40(26-42(52-10)48-46(44)54-12)56(50,37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTBAJVAXRSNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(=O)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50N2O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B3425625.png)

![[6-(3-Fluorophenyl)-3-pyridinyl]methanamine](/img/structure/B3425638.png)
